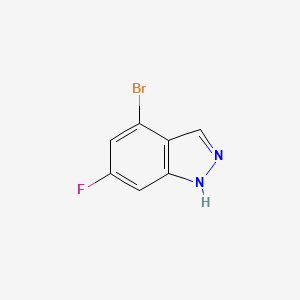

4-Bromo-6-fluoro-1H-indazole

描述

Overview of Indazole Heterocycle Significance in Chemical Research

Indazole, a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone of medicinal and organic chemistry. irma-international.orgnih.gov Its unique chemical properties and versatile structure make it a valuable scaffold for developing new compounds. irma-international.org The indazole nucleus is present in a variety of synthetic compounds that exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties. nih.gov This has led to significant interest from chemists and pharmaceutical scientists. nih.govpnrjournal.com The two tautomeric forms of indazole, 1H-indazole and 2H-indazole, with the 1H-form being more thermodynamically stable, allow for diverse chemical modifications. nih.gov Consequently, indazole derivatives are integral to many commercially available drugs and compounds currently under investigation for therapeutic use. irma-international.orgnih.gov

Historical Context of Halogenated Indazole Derivatives

The introduction of halogen atoms, such as bromine and fluorine, to the indazole core has been a significant strategy in the development of new pharmaceutical agents. Halogenation can profoundly influence a molecule's physical and chemical properties, including its polarity, reactivity, and ability to interact with biological targets. fluoromart.com This has made halogenated indazoles a focus of synthetic and medicinal chemistry research for several decades. pnrjournal.com The strategic placement of halogens can enhance the binding affinity of a compound to specific enzymes or receptors, a critical factor in drug design. For instance, halogenated indazoles have been investigated for their potential as kinase inhibitors, which are crucial in cancer therapy. The development of synthetic methods to create specific isomers of halogenated indazoles has been an area of active research, aiming to produce compounds with desired biological activities and minimal side effects. beilstein-journals.org

Rationale for Investigating 4-Bromo-6-fluoro-1H-indazole in Academic Research

The specific compound, this compound, has garnered attention in academic and industrial research due to its potential as a key building block in the synthesis of complex pharmaceutical molecules. fluoromart.comamericanelements.com The presence of both a bromine and a fluorine atom on the indazole ring offers unique opportunities for chemical modification and fine-tuning of the molecule's properties. This particular substitution pattern is of interest for its potential to create compounds with high efficacy and selectivity for specific biological targets. fluoromart.com Researchers are particularly interested in its application in the development of kinase inhibitors, which are a vital class of drugs for treating diseases like cancer. fluoromart.comvulcanchem.com The study of this compound contributes to the broader understanding of how halogenation patterns on the indazole scaffold can be optimized to create new and effective therapeutic agents. chemimpex.com

Chemical and Physical Properties of this compound

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 885520-35-4 |

| Molecular Formula | C₇H₄BrFN₂ |

| Molecular Weight | 215.02 g/mol |

| IUPAC Name | This compound |

| Boiling Point | 331.3 °C at 760 mmHg |

| Density | 1.861 g/cm³ |

| Flash Point | 154.1 °C |

Data sourced from multiple references. americanelements.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. One common route begins with 3-fluoro-2-methylaniline (B146951) as the starting material. The synthesis involves a sequence of reactions including bromination, ring closure, and deprotection to yield the final product. google.com The reaction conditions, such as temperature and the choice of reagents, are crucial for achieving a high yield and purity of the desired compound. google.com For example, the bromination step can be carried out using N-bromosuccinimide in acetonitrile (B52724) at a controlled temperature. google.com The subsequent ring closure and deprotection steps are also carefully optimized to ensure the efficient formation of the indazole ring. google.com

Applications in Academic Research

This compound as a Building Block

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. fluoromart.com Its unique structure, featuring both bromine and fluorine substituents, allows for a variety of chemical transformations. These include nucleophilic substitution reactions, where the halogen atoms can be replaced by other functional groups to create a diverse library of compounds. fluoromart.com The indazole core itself is a privileged scaffold in drug discovery, and the specific halogenation pattern of this compound provides a strategic advantage in designing molecules with specific biological activities.

Use in the Synthesis of Kinase Inhibitors

A significant application of this compound is in the preparation of kinase inhibitors. fluoromart.comvulcanchem.com Kinases are a family of enzymes that play a critical role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. fluoromart.com By serving as a starting material, this compound enables the synthesis of potent and selective inhibitors of specific kinases. For example, it is used in the preparation of inhibitors for phosphoinositide 3-kinases (PI3Ks), which are involved in cell growth, proliferation, and survival. fluoromart.com The development of such inhibitors is a major focus of modern cancer research.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromo-6-fluoro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKKRGQLFZMXNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646454 | |

| Record name | 4-Bromo-6-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-35-4 | |

| Record name | 4-Bromo-6-fluoro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 6 Fluoro 1h Indazole

Retrosynthetic Analysis of 4-Bromo-6-fluoro-1H-indazole

A logical retrosynthetic analysis of the this compound scaffold involves key disconnections of the pyrazole (B372694) ring fused to the benzene (B151609) core. The most common strategies break the N1–N2 and C7a–N1 bonds. This approach leads back to a suitably substituted aniline (B41778) or o-toluidine (B26562) derivative, which serves as the primary starting material.

For instance, one pathway envisions the disconnection of the N-N bond, suggesting a cyclization precursor such as a 2-amino-benzaldehyde or a related derivative. A primary disconnection strategy would be based on the Jacobson indazole synthesis or similar methods, which typically involve the cyclization of an ortho-substituted aniline derivative where the pyrazole ring is formed in the final steps. This retrosynthetic logic dictates that the synthesis begins with a benzene ring already bearing the required fluoro and bromo substituents, or with a precursor that allows for their regioselective introduction.

Classical and Modern Synthetic Approaches to Indazoles Relevant to this compound Synthesis

The synthesis of the indazole core is a well-explored area of organic chemistry, with numerous methods that can be adapted for the preparation of this compound.

Modern organic synthesis heavily relies on transition-metal catalysis to construct heterocyclic systems like indazoles, offering high efficiency and functional group tolerance. google.com Various metals, including palladium (Pd), copper (Cu), rhodium (Rh), and cobalt (Co), have been employed to catalyze the formation of the indazole ring through C-H activation, annulation, and coupling reactions. google.comthieme-connect.de

For example, copper-catalyzed methods are prominent for facilitating the crucial C-N and N-N bond formations in one-pot, three-component reactions. nih.gov Rhodium-catalyzed C-H bond functionalization followed by a cyclative capture is another powerful strategy for assembling the N-aryl-2H-indazole core from simple precursors like azobenzenes and aldehydes. thieme-connect.de Similarly, palladium-catalyzed domino reactions of 2-halophenyl acetylenes with hydrazines provide an effective route to the indazole system. nih.gov These methods represent a versatile toolbox for constructing the core of molecules like this compound.

Table 1: Overview of Transition Metals in Indazole Synthesis

| Metal Catalyst | Typical Reaction Type | Precursors | Reference |

| Copper (Cu) | C-N and N-N Bond Formation | 2-Bromobenzaldehydes, Amines, Azides | nih.gov |

| Rhodium (Rh) | C-H Activation / Annulation | Azobenzenes, Aldehydes | thieme-connect.de |

| Palladium (Pd) | Domino Reaction / Coupling | 2-Halophenyl Acetylenes, Hydrazines | nih.gov |

| Cobalt (Co) | C-H Bond Functionalization | Azo Compounds, Aldehydes | google.com |

Reductive cyclization is a classical yet highly effective strategy for synthesizing indazoles. The Cadogan reductive cyclization, for instance, involves the deoxygenative cyclization of ortho-nitrobenzylidene anilines (imines) using phosphine (B1218219) reagents like tri-n-butylphosphine. nih.govresearchgate.net This one-pot method is operationally simple and proceeds under mild conditions, making it suitable for a wide range of substituted indazoles. nih.govresearchgate.net

Another approach involves the reduction of 2-nitrobenzylamines. For example, the reaction of 2-nitrobenzylamines with zinc and ammonium (B1175870) formate (B1220265) can lead to a partial reduction to a nitroso-benzylamine intermediate, which then undergoes intramolecular cyclization to form the 2H-indazole via N-N bond formation. researchgate.net Tin(II) chloride (SnCl₂) is another reagent used for the reductive cyclization of precursors derived from 2-nitrobenzaldehydes and anilines to afford indazole derivatives. guidechem.com

The construction of the indazole ring hinges on the strategic formation of one C–N and one N–N bond. Many synthetic routes are designed to achieve these bond formations sequentially or concurrently in a single pot. Copper-catalyzed reactions are particularly noteworthy for their ability to forge both bonds in a consecutive manner. researchgate.net A common method involves a three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide, where the copper catalyst is key to forming both the C–N bond (between the aryl bromide and azide) and the subsequent N–N bond. researchgate.net

Organophosphorus-mediated reactions also provide a pathway for N-N bond formation. For example, substituted 2-nitrobenzaldimines can undergo deoxygenative N-N bond-forming Cadogan heterocyclization using specific phosphine reagents and a hydrosilane terminal reductant to yield 2H-indazoles. guidechem.com

Specific Reaction Pathways for this compound Synthesis

While a universally adopted synthesis for this compound is not extensively documented in peer-reviewed literature, plausible pathways can be constructed based on the synthesis of closely related isomers and analogues. A common strategy involves starting with a pre-functionalized aniline and building the pyrazole ring onto it.

One such pathway, adapted from the synthesis of the isomer 5-bromo-4-fluoro-1H-indazole, starts with 3-fluoro-2-methylaniline (B146951). google.com This precursor undergoes bromination, followed by a ring-closure reaction and a final deprotection step. The cyclization is often achieved through diazotization of the amino group with a nitrite (B80452) source (e.g., isoamyl nitrite) in acetic acid, which then allows for intramolecular ring closure to form the indazole. google.com

Another relevant example is the synthesis of 4-bromo-6-chloro-1H-indazole, which provides a template that could be adapted. The synthesis starts with 2-fluoroaniline, which is first halogenated with N-bromosuccinimide (NBS) to introduce the bromine atom. The resulting bromo-fluoro-aniline is then converted into a benzaldehyde (B42025) derivative via diazotization and formylation. The final and crucial step is the cyclization of this aldehyde with hydrazine (B178648) hydrate (B1144303) to form the indazole ring.

Table 2: Example Reagents in Key Steps for Bromo-Fluoro-Indazole Synthesis

| Step | Reagent Class | Specific Example | Purpose | Reference |

| Bromination | Electrophilic Bromine Source | N-Bromosuccinimide (NBS) | Adds bromine to the aromatic ring | google.com |

| Cyclization | Diazotizing Agent | Isoamyl Nitrite | Converts aniline to diazonium for ring closure | google.com |

| Cyclization | Nitrogen Source | Hydrazine Hydrate | Reacts with aldehyde/ketone to form pyrazole ring | |

| Deprotection | Base | Potassium Carbonate | Removes protecting group (e.g., acetyl) from N1 | google.com |

Bromination is a critical transformation in the synthesis of this compound and can be performed at different stages of the synthetic sequence.

A primary strategy involves the early-stage bromination of the aniline precursor before the indazole ring is constructed. Electrophilic brominating agents, most commonly N-bromosuccinimide (NBS), are used to regioselectively install the bromine atom onto the aromatic ring of a substituted aniline. google.com The directing effects of the existing substituents (e.g., amino and fluoro groups) are crucial for achieving the correct isomer. For instance, in the synthesis of 5-bromo-4-fluoro-1H-indazole, 3-fluoro-2-methylaniline is treated with NBS in acetonitrile (B52724) at low temperatures to yield 4-bromo-3-fluoro-2-methylaniline. google.com

Alternatively, bromination can be performed as a late-stage functionalization after the indazole core has already been formed. A direct and regioselective C7-bromination of 4-substituted 1H-indazoles has been achieved using NBS, demonstrating that the indazole ring itself can be selectively halogenated. This post-functionalization approach offers a different strategic advantage for creating diverse indazole derivatives.

Fluorination Methodologies in Indazole Synthesis

The introduction of fluorine into the indazole scaffold is a critical aspect of synthesizing compounds like this compound. This can be achieved either by building the ring from an already fluorinated precursor or by direct fluorination of the indazole core.

One prominent strategy involves starting with a fluorinated aniline derivative. For instance, the synthesis of a related isomer, 5-bromo-4-fluoro-1H-indazole, begins with 3-fluoro-2-methylaniline. google.com This approach incorporates the fluorine atom at the outset, avoiding the potential challenges of regioselectivity and harsh conditions associated with direct fluorination of the heterocyclic system. Similarly, syntheses can commence from precursors like 2-fluoroaniline, where subsequent halogenation steps lead to a key fluorinated intermediate.

Alternatively, direct fluorination of a pre-formed indazole ring represents a more convergent approach. A metal-free method has been developed for the regioselective C-3 fluorination of 2H-indazoles. organic-chemistry.org This process utilizes N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent and is notable for its use of water as a solvent under ambient air, presenting an environmentally benign option. organic-chemistry.orgacs.orgorganic-chemistry.org Mechanistic studies of this transformation suggest a radical pathway is involved. organic-chemistry.orgacs.org While this specific method targets the C-3 position of 2H-indazoles, it highlights modern advancements in direct fluorination techniques applicable to the broader indazole family. organic-chemistry.org

Ring Closure Reactions for 1H-Indazole Formation

The construction of the bicyclic 1H-indazole core is the central challenge in the synthesis of this compound. Various cyclization strategies have been developed, often starting from substituted benzene derivatives.

A classic and widely reported method is the Jacobson indazole synthesis, which involves the diazotization of o-toluidine derivatives. chemicalbook.comthieme-connect.de In this process, a 2-alkylaniline is treated with sodium nitrite in an acid like acetic acid, which leads to the formation of a diazonium salt that subsequently cyclizes to form the indazole ring. thieme-connect.de

Another significant pathway involves the cyclization of arylhydrazones. This can be achieved through a nucleophilic aromatic substitution (SNAr) reaction, particularly when the aryl ring contains activating groups like a nitro group and a good leaving group like fluorine. researchgate.netnih.gov The arylhydrazone is first deprotonated, and the resulting anion displaces the leaving group to close the pyrazole ring. researchgate.netnih.gov A related approach is the copper-catalyzed intramolecular Ullmann-type coupling, where a C-N bond is formed to complete the indazole system. nih.govthieme-connect.com

Reductive cyclization is also employed. One reported synthesis of this compound starts from 2-methyl-3-bromo-5-fluoro-nitrobenzene. guidechem.com This precursor undergoes condensation followed by reduction of the nitro group, which then facilitates condensation and cyclization to yield the final indazole product. guidechem.com Furthermore, indazoles can be formed from 2-halobenzonitriles, which react with hydrazine to form 3-aminoindazoles. chemicalbook.comchemrxiv.org

Table 1: Summary of Key Ring Closure Reactions for 1H-Indazole Synthesis

| Synthetic Method | Starting Precursor Example | Key Reagents/Conditions | Reference(s) |

|---|---|---|---|

| Jacobson Synthesis | 2-Alkylanilines (o-toluidines) | Sodium nitrite, Acetic Acid | chemicalbook.comthieme-connect.de |

| SNAr Cyclization | Arylhydrazones from 2-fluoro-5-nitro-acetophenone | Base (e.g., K2CO3), Heat | researchgate.netnih.gov |

| Ullmann-Type Coupling | Hydrazone from a 2-haloaldehyde | Copper catalyst, Base | nih.govthieme-connect.com |

| Reductive Cyclization | 2-Alkyl-nitrobenzenes | Reducing agent (e.g., H2, Pd/C), Condensation | guidechem.com |

| Hydrazine Cyclization | 2-Halobenzonitriles | Hydrazine hydrate | chemicalbook.comchemrxiv.org |

Deprotection Strategies in the Synthesis of this compound

In multi-step syntheses, it is often necessary to protect the reactive N-H group of the indazole ring to prevent unwanted side reactions. The acetyl group is a common protecting group. A patented synthesis for 5-bromo-4-fluoro-1H-indazole details a deprotection step where the 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone intermediate is treated with a base. google.com The reaction proceeds effectively at room temperature using bases such as potassium carbonate, sodium hydroxide, or potassium bicarbonate in a mixed solvent system of methanol (B129727) and water, yielding the deprotected 1H-indazole. google.com Another potential protecting group is the hydroxymethyl group, formed by reacting the indazole with formaldehyde. nih.govacs.org This reaction is reversible, and the group can be removed under certain conditions, such as crystallization in boiling water. nih.gov

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity

Optimizing the synthesis of this compound involves the careful selection of catalysts, solvents, and reaction conditions to maximize product yield and control the regiochemical outcome.

Catalysis in this compound Synthesis

Transition-metal catalysts are pivotal in many modern synthetic routes to indazoles, enabling efficient bond formation.

Palladium: Palladium catalysts are widely used. They are effective in intramolecular C-H amination reactions and in cyclization reactions starting from precursors like 2-bromobenzaldehydes. thieme-connect.denih.gov Palladium catalysis is also fundamental to post-synthesis functionalization, such as in the Suzuki-Miyaura cross-coupling of bromo-indazoles with aryl boronic acids to introduce further complexity. nih.gov

Copper: Copper-catalyzed reactions, particularly Ullmann-type couplings, are a key strategy for the C-N bond formation required for indazole ring closure. nih.govthieme-connect.com This method is valuable for the cyclization of arylhydrazones. nih.gov Copper(I) oxide nanoparticles have also been used to catalyze the one-pot synthesis of 2H-indazoles. organic-chemistry.org

Rhodium: Rhodium catalysts have been employed in advanced strategies involving double C-H activation and C-H/C-H cross-coupling of aldehyde phenylhydrazones to afford 1H-indazoles. researchgate.netnih.gov

Table 2: Application of Catalysts in Indazole Synthesis

| Catalyst Type | Reaction | Application | Reference(s) |

|---|---|---|---|

| Palladium (e.g., Pd(OAc)2) | C-N Coupling / C-H Amination | Ring closure and functionalization | thieme-connect.denih.gov |

| Copper (e.g., CuI) | Ullmann-Type Coupling | Intramolecular ring closure of hydrazones | nih.govthieme-connect.com |

| Rhodium (e.g., [RhCp*Cl2]2) | C-H Activation / Cross-Coupling | Ring formation from phenylhydrazones | researchgate.netnih.gov |

Solvent Effects and Reaction Conditions

The choice of solvent and the precise control of reaction conditions are critical for optimizing indazole synthesis. In some syntheses, dimethyl sulfoxide (B87167) (DMSO) has been identified as a solvent that provides the best yields. researchgate.net For certain reactions, such as the direct fluorination of indazoles with NFSI, water has been successfully used as a green solvent. organic-chemistry.org The use of phase-transfer catalysts, such as 18-crown-6, can also lead to higher yields in Jacobson-type syntheses. thieme-connect.de

Temperature is another crucial parameter. For instance, in the copper-mediated Ullmann cyclization to form a substituted indazole, careful control of temperature and reaction time is necessary to minimize the formation of undesired SNAr byproducts. thieme-connect.com

Regioselective Synthesis Considerations

Achieving the correct substitution pattern on the indazole ring, as in this compound, requires high regioselectivity throughout the synthesis. This control often begins with the starting material. The synthesis of a key intermediate, 2-bromo-4-chloro-6-fluoroaniline, demonstrates how the order of halogenation is crucial for directing the regiochemical outcome, by leveraging the activating and deactivating effects of the substituents already on the aniline ring.

Regioselectivity is also critical when modifying the indazole core itself. A direct and efficient C7-bromination of 4-substituted 1H-indazoles has been achieved using N-bromosuccinimide (NBS), demonstrating that specific positions on the heterocyclic ring can be targeted under the right conditions. nih.gov Furthermore, methods like ortho-directed lithiation of a substituted benzene precursor have been shown to be completely regioselective, providing a single isomer for subsequent steps. thieme-connect.com These examples underscore the importance of precise control to selectively synthesize the desired isomer of a complex molecule like this compound.

The preparation of this compound can be effectively achieved through the Leimgruber-Batcho indole (B1671886) synthesis. This method is noted for being cost-effective, proceeding under mild conditions, being straightforward to operate, and providing high yields, making it a suitable process for preparing various substituted indole derivatives. guidechem.com

The synthesis begins with the starting material 2-methyl-3-bromo-5-fluoro-nitrobenzene. The process involves two main stages:

Enamine Formation: The initial step is the reaction of 2-methyl-3-bromo-5-fluoro-nitrobenzene with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) in a solvent such as N,N-dimethylformamide (DMF). This reaction forms an intermediate ortho-nitro β-tetrahydropyrrole phenyl ethylene (B1197577) derivative. guidechem.com This step takes advantage of the increased acidity of the methyl group's hydrogen atoms, which are ortho to the nitro group. wikipedia.orgresearchgate.net

Reductive Cyclization: The intermediate enamine is then subjected to a reductive cyclization. This step reduces the nitro group to an amine, which subsequently cyclizes to form the indazole ring. guidechem.comwikipedia.org Various reducing agents can be employed for this transformation, including palladium-on-carbon with hydrogen, Raney nickel with hydrazine, stannous chloride, or sodium hydrosulfite. guidechem.comwikipedia.org The final step involves the condensation and cyclization to yield the final product, this compound. guidechem.com

| Step | Reactants | Key Reagents/Catalysts | Intermediate/Product |

| 1 | 2-methyl-3-bromo-5-fluoro-nitrobenzene | N,N-dimethylformamide dimethyl acetal (DMF-DMA), DMF | ortho-nitro β-tetrahydropyrrole phenyl ethylene derivative |

| 2 | ortho-nitro β-tetrahydropyrrole phenyl ethylene derivative | Reducing agent (e.g., Raney nickel, Hydrazine) | This compound |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. nih.gov While specific research on green methodologies for this compound is not extensively documented, established green techniques can be applied to its known synthetic route, the Leimgruber-Batcho synthesis.

One significant green chemistry approach applicable to this synthesis is the use of microwave-assisted heating. The Leimgruber-Batcho reaction often requires prolonged reaction times and high temperatures. durham.ac.uk Microwave irradiation offers a powerful alternative to conventional heating, providing significant benefits such as accelerated reaction rates, enhanced product yields, and cleaner reactions. durham.ac.uk

| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefits |

| Energy Efficiency | Use of microwave-assisted heating instead of conventional heating for the enamine formation and/or cyclization steps. | Reduced reaction times, lower energy consumption, potential for milder reaction conditions. |

| Waste Prevention | Optimization of reaction conditions (e.g., using microwave heating) to improve yield and reduce byproduct formation. | Higher process efficiency, less chemical waste generated. |

By integrating techniques like microwave-assisted synthesis, the production of this compound can be aligned more closely with the principles of sustainable and environmentally benign chemical manufacturing.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Bromo 6 Fluoro 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment.

For 4-Bromo-6-fluoro-1H-indazole, ¹H NMR spectroscopy is used to identify the number and arrangement of protons. The spectrum is expected to show distinct signals for the N-H proton of the indazole ring and the aromatic protons. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the bromine and fluorine substituents. Furthermore, the coupling constants (J) between adjacent protons and between protons and the fluorine atom (J-HF) provide critical information for assigning the specific positions of the substituents on the benzene (B151609) ring.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Technique | Nucleus | Predicted Chemical Shift (δ, ppm) Range | Key Expected Features |

|---|---|---|---|

| ¹H NMR | ¹H | 12.0 - 13.0 (N-H, broad), 7.0 - 8.5 (Aromatic-H) | Signals for 3 aromatic protons and 1 N-H proton. Splitting patterns influenced by H-H and H-F coupling. |

| ¹³C NMR | ¹³C | 95 - 165 | 7 distinct signals corresponding to the 7 carbon atoms. Large ¹J-CF coupling for the carbon attached to fluorine. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (molecular formula C₇H₄BrFN₂), the nominal molecular weight is 214 g/mol .

In a typical mass spectrum, the compound will exhibit a molecular ion peak (M⁺). A key characteristic feature for bromine-containing compounds is the presence of an M+2 peak of nearly equal intensity to the M⁺ peak. This is due to the natural isotopic abundance of bromine, which consists of approximately 50.7% ⁷⁹Br and 49.3% ⁸¹Br. Therefore, the mass spectrum of this compound is expected to show two peaks of almost equal intensity at m/z values corresponding to [C₇H₄⁷⁹BrFN₂]⁺ and [C₇H₄⁸¹BrFN₂]⁺.

High-resolution mass spectrometry (HRMS) can provide an extremely accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the molecule. Under electron ionization (EI) conditions, the molecular ion can undergo fragmentation, providing further structural insights. Common fragmentation pathways for indazole derivatives may include the loss of the bromine atom, followed by the cleavage of the pyrazole (B372694) ring.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion Type | Expected m/z | Notes |

|---|---|---|

| Molecular Ion [M]⁺ | ~214 & 216 | Characteristic isotopic pattern for bromine (¹:¹ ratio). |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the separation, identification, and quantification of components in a mixture. For this compound, these methods are crucial for assessing its purity and identifying any potential impurities from the synthesis process.

A typical analysis would employ a reversed-phase HPLC method, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid (like formic acid or trifluoroacetic acid) to improve peak shape. The separation is based on the differential partitioning of the compound and its impurities between the stationary and mobile phases.

The purity of a this compound sample is determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks, typically detected using an ultraviolet (UV) detector set at a wavelength where the compound exhibits strong absorbance. UPLC, which uses smaller particle size columns and higher pressures, offers significant advantages over traditional HPLC, including faster analysis times, higher resolution, and improved sensitivity. While specific methods for this compound are often proprietary, a general method can be outlined.

Table 3: Typical HPLC/UPLC Parameters for Purity Analysis of this compound

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm for UPLC) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | A time-programmed gradient from high A to high B |

| Flow Rate | 0.3 - 0.6 mL/min (UPLC); 0.8 - 1.5 mL/min (HPLC) |

| Column Temperature | 25 - 40 °C |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 1 - 5 µL |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs the energy at frequencies corresponding to its natural vibrational modes.

The IR spectrum of this compound would display a series of absorption bands that are characteristic of its structural features. The N-H stretching vibration of the indazole ring is expected to appear as a moderate to sharp band in the region of 3100-3500 cm⁻¹. The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings will produce a series of bands in the 1400-1600 cm⁻¹ region. The C-F and C-Br stretching vibrations are expected in the fingerprint region of the spectrum, typically between 1000-1300 cm⁻¹ for C-F and 500-650 cm⁻¹ for C-Br, respectively.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3100 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium-Strong |

| C-F Stretch | 1000 - 1300 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is mounted in an X-ray diffractometer and bombarded with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

If a crystal structure were determined, it would confirm the planar structure of the indazole ring system and the exact positions of the bromine and fluorine atoms on the benzene ring. Furthermore, it would reveal crucial information about the packing of the molecules in the crystal lattice, including any hydrogen bonding involving the indazole N-H group and other intermolecular interactions. This information is vital for understanding the physical properties of the solid material, such as its melting point, solubility, and stability. As of now, the crystal structure of this compound does not appear to be publicly available in crystallographic databases.

Table 5: Information Obtainable from X-ray Crystallography of this compound

| Parameter | Description |

|---|---|

| Molecular Structure | Unambiguous confirmation of atomic connectivity. |

| Bond Lengths & Angles | Precise measurement of all intramolecular distances and angles. |

| Conformation | Determination of the planarity of the bicyclic ring system. |

| Crystal Packing | Elucidation of intermolecular interactions, such as hydrogen bonding and π-stacking. |

| Unit Cell Parameters | Dimensions and angles of the basic repeating unit of the crystal lattice. |

| Polymorphism | Identification of different crystalline forms, if they exist. |

Theoretical and Computational Studies of 4 Bromo 6 Fluoro 1h Indazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental in understanding the electronic properties and reactivity of a molecule. These studies typically provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. Such information is crucial for predicting a molecule's reactivity, stability, and potential interaction with biological targets.

A thorough search of scientific databases yielded no specific studies that have published quantum chemical calculations for 4-Bromo-6-fluoro-1H-indazole. Consequently, data regarding its electronic structure, orbital energies, and reactivity descriptors derived from these methods are not available in the literature.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction of a small molecule, such as this compound, with a biological target, typically a protein. Docking studies predict the preferred binding orientation and affinity of a ligand to a receptor, while MD simulations provide a detailed view of the dynamic behavior of the ligand-receptor complex over time.

Despite the known utility of the indazole scaffold in the development of kinase inhibitors and other therapeutic agents, no molecular docking or MD simulation studies specifically featuring this compound have been published. While research on other indazole derivatives often includes such computational analyses to elucidate their mechanism of action, this specific compound has not been investigated in this context in the available literature.

Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential in medicinal chemistry for optimizing lead compounds. SAR studies explore how modifications to a chemical structure affect its biological activity, while QSAR aims to create a mathematical relationship between the chemical structure and biological activity.

There are no published SAR or QSAR studies that include this compound. The existing literature on indazole derivatives does explore the impact of various substituents on their biological activity; however, the specific contributions of the 4-bromo and 6-fluoro substitutions in a systematic SAR or QSAR model have not been reported. Therefore, no predictive models or detailed SAR analyses are available for this compound.

Computational Prediction of Biological Activities

Various in silico methods and software platforms are available to predict the potential biological activities and targets of a chemical compound based on its structure. These predictions can be based on ligand-based approaches (comparing to known active molecules) or structure-based methods (docking against a panel of targets).

No computational studies predicting the biological activities of this compound have been found in the scientific literature. While it is known that halogenated indazole derivatives are used in the preparation of PI3 kinase inhibitors, specific computational predictions for the bioactivity of this compound are not publicly available.

Medicinal Chemistry Research on 4 Bromo 6 Fluoro 1h Indazole and Its Derivatives

Indazole Derivatives as Phosphoinositide 3-Kinase (PI3K) Inhibitors

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism. nih.govnih.gov Dysregulation and abnormal activation of this pathway are frequently observed in various human cancers, making PI3K a prime target for the development of novel anticancer therapies. nih.govnih.gov Indazole-containing compounds have emerged as a promising class of PI3K inhibitors, with some derivatives showing potent and selective activity. nih.govresearchgate.net

Indazole-based compounds typically function as ATP-competitive inhibitors of PI3K. nih.govmdpi.com They are designed to bind to the ATP-binding pocket within the kinase domain of the PI3K enzyme, thereby preventing the phosphorylation of its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), to phosphatidylinositol-3,4,5-triphosphate (PIP3). nih.gov This action blocks the downstream signaling cascade, including the activation of AKT and mTOR. nih.govnih.gov

Studies on various indazole scaffolds have revealed that they can form crucial hydrogen bonds with key residues in the hinge region of the PI3K active site, such as Valine 828, mimicking the interaction of the adenine (B156593) portion of ATP. mdpi.com The inhibition of the PI3K/AKT/mTOR pathway by indazole derivatives has been shown to produce a range of anti-tumor effects at the cellular level. These downstream mechanisms include the disruption of DNA synthesis, induction of cell cycle arrest at the G2/M phase, and the promotion of apoptosis (programmed cell death) through the regulation of key proteins like Cyclin B1, BAD, and Bcl-xL. nih.gov

The potency and selectivity of indazole derivatives as PI3K inhibitors are highly dependent on the nature and position of substituents on the indazole core. Structure-activity relationship (SAR) studies are crucial for optimizing these molecules for therapeutic use. nih.gov

Research into various series of indazole derivatives has provided key insights:

Substitutions at the C3-position: A study on 3-ethynyl-1H-indazoles found that modifying the substituent on the ethynyl (B1212043) group significantly impacted potency. nih.gov For instance, incorporating a pyridine (B92270) ring at this position was found to be highly effective for PI3Kα inhibition. nih.gov

Modifications of the Indazole Core: The integrity of the indazole ring itself is often crucial for activity. Isosteric replacement of the indazole nucleus with a pyrazolopyridine ring in one series of compounds led to a tenfold decrease in inhibitory activity, highlighting the importance of the specific bicyclic scaffold. nih.gov

Halogenation: The presence of halogen atoms, such as bromine and fluorine, on the benzofuran (B130515) ring, a related heterocyclic structure, has been shown to increase anticancer activity. mdpi.com Halogens can form "halogen bonds," which are attractive interactions that can improve the binding affinity of the inhibitor to its target protein. mdpi.com This principle suggests that the bromo and fluoro substituents on the 4-Bromo-6-fluoro-1H-indazole scaffold are likely important for modulating biological activity.

A comprehensive review of PI3K inhibitors containing the indazole scaffold has been published, focusing on these SAR aspects to guide the future design of more effective inhibitors. nih.gov

Given the central role of the PI3K pathway in cancer, its inhibitors are of significant therapeutic interest. mdpi.com Indazole-based kinase inhibitors have already made a considerable impact, with several compounds approved for cancer treatment, including Axitinib and Pazopanib. nih.gov

Research has demonstrated that indazole derivatives can exhibit broad-spectrum antiproliferative activity against a variety of human cancer cell lines, such as those for colon (HT-29), breast (MCF-7), and lung (A-549) cancer. nih.gov Furthermore, specific indazole-based inhibitors have been developed to target PI3Kδ, an isoform particularly important in hematological malignancies and inflammatory diseases, with studies showing high efficacy for the treatment of hepatocellular carcinoma. researchgate.net The development of isoform-selective inhibitors is a key area of research to minimize off-target effects and improve therapeutic outcomes. rsc.org

Exploration of Other Enzyme and Receptor Inhibition Profiles

While kinase inhibition is a major focus, derivatives of the indazole scaffold have been investigated for their effects on other enzyme systems, revealing a broader biological activity profile.

Lactoperoxidase (LPO) is an enzyme found in milk and mucosal secretions that is part of the innate immune system, exerting bactericidal and bacteriostatic effects. nih.gov A study investigating the effects of various indazole derivatives on bovine milk LPO found that these compounds acted as potent inhibitors. nih.gov Although this compound was not specifically tested, the inhibitory constants (Ki) for closely related halogenated indazoles were determined, demonstrating that substitutions and their positions significantly affect inhibitory strength. nih.gov

| Compound | Ki (µM) | Inhibition Type |

| 4-Bromo-1H-indazole | 14.60 | Competitive |

| 6-Fluoro-1H-indazole | 13.90 | Competitive |

| 4-Fluoro-1H-indazole | 252.78 | Competitive |

| 6-Bromo-1H-indazole | 4.10 | Competitive |

Data sourced from a study on bovine milk LPO inhibition by indazole derivatives. nih.gov

Human serum paraoxonase 1 (hPON1) is an antioxidant enzyme associated with high-density lipoprotein (HDL) that plays a protective role against atherosclerosis and oxidative stress. nih.gov The inhibition of hPON1 can have important pharmacological implications. An in vitro study evaluated the inhibitory effects of several indazole compounds on the activity of purified hPON1. nih.govaksaray.edu.tr The results showed that these indazoles acted as competitive inhibitors, with Ki values in the micromolar range. nih.gov Molecular docking studies suggested that the indazole molecules likely bind within the active site of the enzyme. nih.gov

| Compound | Ki (µM) | Inhibition Type |

| 4-Bromo-1H-indazole | 26.0 ± 3.00 | Competitive |

| 6-Bromo-1H-indazole | 111 ± 31.0 | Competitive |

| 4-Chloro-1H-indazole | 41.0 ± 11.0 | Competitive |

| 6-Chloro-1H-indazole | 48.0 ± 12.0 | Competitive |

Data sourced from a study on hPON1 inhibition by indazole derivatives. nih.govaksaray.edu.tr

Rho Kinase Inhibition and Vascular Function Modulation

Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that plays a crucial role in regulating cellular processes, including smooth muscle contraction, cell adhesion, and motility. Overactivation of ROCK is implicated in the pathophysiology of various cardiovascular diseases, such as hypertension and vasospasm. Consequently, ROCK inhibitors have emerged as a promising therapeutic class.

The indazole scaffold has been identified as a key pharmacophore for the development of ROCK inhibitors. researchgate.net Research, including patent literature, has specifically pointed to bromo-fluoro-indazole compounds as having potential for inhibiting Rho kinase activity. google.com The inhibition of this enzyme leads to the relaxation of blood vessels and is considered a mechanism for protecting vascular function. google.com While extensive clinical data on this compound itself is not publicly available, the foundational research into related indazole structures confirms its relevance as a core for designing novel ROCK inhibitors aimed at modulating vascular function.

Antiparasitic and Antimicrobial Activities of Indazole Derivatives

The development of new antimicrobial and antiparasitic agents is a global health priority due to the rise of drug-resistant pathogens. Indazole derivatives have been a subject of investigation in this area, demonstrating a breadth of activity against various microorganisms.

Antileishmanial Potency and Mechanism of Action

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for more effective and less toxic treatments is ongoing. While research specifically on this compound in this context is limited, studies on related indazole derivatives have shown significant promise. For instance, a series of synthesized 2H-indazole derivatives demonstrated potent antiprotozoal activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. mdpi.com In many cases, these derivatives were found to be more potent than the reference drug, metronidazole, highlighting the potential of the indazole scaffold as a foundation for novel antiprotozoal agents. mdpi.com The mechanism of action for these compounds is still under investigation but represents a promising direction for future research. mdpi.com

Broader Antimicrobial Spectrum Evaluation

Beyond protozoa, the antimicrobial potential of indazoles extends to fungi and bacteria. Certain 2,3-diphenyl-2H-indazole derivatives have shown in vitro growth inhibition against pathogenic yeasts, including Candida albicans and Candida glabrata. mdpi.com

A distinct mechanism of antimicrobial action has been explored through the inhibition of lactoperoxidase (LPO), a naturally occurring antimicrobial enzyme in mammals. nih.gov A study investigating the effects of various halogenated indazoles on bovine milk LPO found that all tested compounds, including isomers like 4-Bromo-1H-indazole and 4-fluoro-1H-indazole, acted as strong inhibitors of the enzyme. nih.gov This inhibition could interfere with the natural host defense system but also demonstrates a clear biochemical interaction that could be exploited in drug design. The inhibitory constants (Ki) for several relevant indazole compounds are detailed below.

| Compound | Inhibitory Constant (Ki) in µM |

|---|---|

| 1H-indazole | 4.10 |

| 4-Bromo-1H-indazole | 11.97 |

| 6-Bromo-1H-indazole | 32.06 |

| 4-fluoro-1H-indazole | 252.78 |

| 6-fluoro-1H-indazole | 170.67 |

Data sourced from PubMed. nih.gov

Indazole Derivatives in Neurodegenerative Disorders Research

Neurodegenerative disorders, such as Alzheimer's and Parkinson's disease, present significant challenges for drug discovery. The development of neuroprotective agents that can slow or halt disease progression is a key research goal. While the direct application of this compound in this field is not extensively documented in peer-reviewed literature, related compounds have shown potential. Specifically, the closely related compound 6-bromo-1H-indazole has been described as a potent neuroprotective agent. researchgate.net This finding suggests that the bromo-indazole scaffold warrants further investigation for its potential utility in treating neurodegenerative conditions.

Anti-inflammatory and Immunomodulatory Aspects of Indazoles

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases like rheumatoid arthritis and inflammatory bowel disease. Indazole derivatives have long been recognized for their anti-inflammatory properties, with the drug Benzydamine being a notable example.

Studies have demonstrated that simple indazoles and their substituted derivatives can exert significant, dose-dependent anti-inflammatory effects. nih.govresearchgate.net The mechanism underlying this activity has been linked to the inhibition of key inflammatory mediators, including cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.net For example, 2H-indazole derivatives have been shown to inhibit human COX-2 in vitro. mdpi.com Furthermore, research has identified 6-bromo-1H-indazole as possessing good anti-inflammatory properties. researchgate.net

| Compound | Assay | Result (IC50 in µM) |

|---|---|---|

| Indazole | TNF-α Inhibition | 220.11 |

| 5-aminoindazole | TNF-α Inhibition | 230.19 |

| Dexamethasone (Standard) | TNF-α Inhibition | 31.67 |

Data sourced from a study on the anti-inflammatory activity of indazoles. nih.gov

In addition to anti-inflammatory effects, the indazole core is being explored for immunomodulatory activity. Patent filings have described indazole-containing compounds as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme crucial for T-cell proliferation. google.com This line of research suggests a potential application for indazole derivatives in the treatment of autoimmune disorders. google.com

Future Directions and Emerging Research Avenues for 4 Bromo 6 Fluoro 1h Indazole

Development of Novel Synthetic Routes for Diverse 4-Bromo-6-fluoro-1H-indazole Analogues

The future development of therapeutics based on this compound hinges on the ability to create a wide variety of analogues for structure-activity relationship (SAR) studies. This necessitates the exploration of novel and efficient synthetic routes.

Current research in indazole synthesis has moved towards sophisticated catalytic systems that offer high yields and selectivity. Transition-metal catalysts, particularly those based on palladium and copper, are prominent in modern synthetic routes for indazoles. nih.gov Future efforts will likely focus on leveraging these catalysts for the specific functionalization of the this compound core. For instance, the differential reactivity of the bromine and fluorine atoms can be exploited for selective cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce a wide range of substituents. nih.gov

Furthermore, advanced techniques like C-H activation, catalyzed by metals such as rhodium, present a powerful tool for directly modifying the indazole core, bypassing the need for pre-functionalized starting materials. nih.gov Another promising area is the use of nanoparticle-based catalysts, such as copper oxide (CuO) nanoparticles, which have been shown to be effective in the synthesis of other indazole derivatives. nih.govrsc.org These nanocatalysts offer advantages like high reactivity, lower catalyst loading, and easier recovery and recyclability. nih.govrsc.org The development of continuous-flow synthesis methodologies is also anticipated, which can allow for precise control over reaction conditions to maximize yield and purity, a crucial step for scalable production. nih.gov

A key goal is the creation of compound libraries with diverse functionalities. An example of such diversification is the synthesis of 1,2,3-triazole derivatives tethered to a bromo-indazole scaffold, which has been successfully achieved via 1,3-dipolar cycloaddition reactions. taylorandfrancis.com Applying similar "click chemistry" principles to the this compound core could rapidly generate a multitude of novel analogues for biological screening.

Table 1: Emerging Synthetic Strategies for Indazole Analogues

| Strategy | Key Advantages | Potential Application for this compound |

|---|---|---|

| Transition-Metal Cross-Coupling | High selectivity and functional group tolerance. nih.gov | Selective substitution at the bromine position. nih.gov |

| C-H Activation | Atom economy, direct functionalization. nih.gov | Introduction of novel substituents on the benzene (B151609) or pyrazole (B372694) ring. |

| Nanoparticle Catalysis | High reactivity, catalyst recyclability, milder conditions. nih.govrsc.org | More efficient and sustainable synthesis protocols. |

| Flow Chemistry | Precise control, scalability, improved safety. nih.gov | Optimization for large-scale industrial production. |

| Click Chemistry | High efficiency, simple reaction conditions. taylorandfrancis.com | Rapid generation of diverse analogue libraries. |

Advanced Pharmacological Profiling and in vivo Studies

Indazole derivatives are known to possess a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and anti-HIV properties. nih.govresearchgate.net For this compound and its future analogues, a critical research direction is to move beyond initial in vitro screening to comprehensive pharmacological profiling and rigorous in vivo validation.

Many indazole-based compounds function as kinase inhibitors, a class of drugs that has revolutionized cancer treatment. researchgate.netnih.gov Marketed drugs like Pazopanib and Axitinib, which are used to treat renal cell carcinoma, feature an indazole core. nih.govnih.gov Future research will involve screening this compound derivatives against broad panels of kinases to identify specific targets. For example, related indazole derivatives have shown potent inhibitory activity against extracellular signal-regulated kinase (ERK1/2), epidermal growth factor receptor (EGFR), and phosphoinositide-dependent kinase-1 (PDK1). nih.gov

Beyond cancer, the neuroprotective potential of indazoles is a significant area of interest. A structurally related compound, 4-bromo-6-fluoro-1H-indazol-3-ol, has been identified as an inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in the study of Parkinson's disease. rsc.org This suggests that analogues of this compound should be evaluated for activity against neurodegenerative targets.

Once promising in vitro activity is identified, the focus must shift to in vivo studies in relevant animal models. These studies are essential to understand the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics of the compounds, and to confirm their efficacy and safety before any potential clinical translation. nih.gov For instance, a novel indazole derivative, compound 2f, has been shown to suppress tumor growth in a 4T1 breast cancer mouse model without obvious side effects, demonstrating the successful transition from in vitro findings to in vivo proof of concept. nih.gov

Integration with Nanotechnology and Drug Delivery Systems

A significant challenge for many small molecule drugs is poor solubility, which can limit bioavailability and therapeutic efficacy. Future research into this compound-based therapeutics will increasingly focus on advanced drug delivery systems to overcome these limitations.

Nanotechnology offers a promising approach to enhance the delivery of hydrophobic compounds. Liposomes, which are spherical vesicles composed of lipid bilayers, can encapsulate both hydrophobic and hydrophilic drugs, protecting them from degradation and controlling their release. mdpi.commdpi.com Formulating indazole derivatives within liposomes could improve their solubility and circulation time in the body. The development of PEGylated liposomes, as used in the FDA-approved drug Doxil®, is a well-established strategy to prolong the systemic circulation of nanocarriers. mdpi.com

While direct research on encapsulating this compound is nascent, the principles of liposomal formulation are well-understood. mdpi.com Hydrophobic indazole analogues could be trapped within the lipid bilayer of the liposome, while more hydrophilic versions could be enclosed in the aqueous core. mdpi.com

Beyond liposomes, other nanocarriers like polymeric nanoparticles and micelles are also being explored for drug delivery. These systems can be engineered to target specific tissues or cells, potentially increasing the efficacy of the drug while reducing side effects.

In addition to nanotechnology, other advanced delivery methods are being developed. For example, a "soft-drug" strategy was used to create an inhaled indazole-based compound for treating airway inflammation. nih.gov This approach allows for potent, localized drug delivery to the lungs, minimizing systemic exposure. nih.gov Exploring similar targeted delivery strategies for this compound analogues could open up new therapeutic applications.

Exploration of Undiscovered Biological Targets and Pathways

The indazole scaffold is considered "privileged" due to its ability to interact with a wide range of biological targets. researchgate.net While much research has focused on kinases, a key future direction is the systematic exploration of novel and undiscovered targets for this compound and its derivatives.

The structural similarity of indazoles to biomolecules like adenine (B156593) and guanine (B1146940) may contribute to their broad bioactivity. researchgate.net This promiscuity can be leveraged to find new therapeutic applications. Techniques such as high-throughput phenotypic screening, where compounds are tested for their effects on cell behavior without a preconceived target, can reveal unexpected activities. A hit from such a screen can then be followed by target deconvolution studies (e.g., using chemical proteomics) to identify the specific protein or pathway being modulated.

Potential, less-explored areas for indazole derivatives include:

Antiparasitic Agents: Indazole compounds have shown potential as inhibitors for parasites like Leishmania. researchgate.net

Cardiovascular Disease: Some indazoles exhibit vasorelaxant properties by stimulating nitric oxide (NO) release, suggesting applications in treating hypertension or other vascular conditions. researchgate.net

Metabolic Diseases: The broad activity of indazoles suggests they could be investigated for targets involved in diseases like diabetes. nih.gov

Enzyme Inhibition: Beyond kinases, indazoles have been found to inhibit other enzymes, such as lactoperoxidase and indoleamine 2,3-dioxygenase (IDO1), an important target in cancer immunotherapy. nih.govresearchgate.net

By casting a wider net, researchers may uncover entirely new mechanisms of action and therapeutic indications for this versatile chemical class.

Computational Design of Next-Generation Indazole-Based Therapeutics

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, and they will play a central role in designing the next generation of indazole-based therapeutics. These approaches can accelerate the drug development process by predicting how a compound will interact with its target, thereby reducing the time and cost associated with synthesizing and testing large numbers of molecules.

Structure-based drug design is a powerful strategy that has already been applied to indazole derivatives. nih.gov If the three-dimensional structure of a biological target is known, computational docking studies can be used to predict the binding pose and affinity of potential inhibitors. This information can guide the rational design of more potent and selective analogues of this compound. For example, novel IDO1 inhibitors were designed based on the structure of the enzyme's active site. mdpi.com

Table 2: Computational Approaches in Indazole Drug Design

| Computational Method | Purpose | Relevance to this compound |

|---|---|---|

| Molecular Docking | Predicts binding mode and affinity of a molecule to a target protein. nih.gov | Prioritizing analogues for synthesis based on predicted target engagement. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity to predict the activity of new compounds. | Guiding the design of analogues with improved potency. |

| Pharmacophore Modeling | Identifies the essential 3D features required for biological activity. | Designing novel scaffolds that retain key binding interactions. |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a molecule. | Early-stage filtering of compounds with poor drug-like properties. |

In addition to predicting efficacy, computational tools are increasingly used to predict the safety and pharmacokinetic (ADMET) properties of drug candidates. By identifying potential liabilities, such as off-target effects or poor metabolic stability, early in the design phase, researchers can focus their efforts on compounds with a higher probability of success in clinical development.

常见问题

Q. How can researchers optimize reaction yields for scale-up synthesis of this compound?

- Methodological Answer : Use Design of Experiments (DoE) to optimize parameters (temperature, stoichiometry, catalyst loading). For example, microwave-assisted synthesis reduces reaction time for halogenation . Continuous flow reactors improve heat/mass transfer for hazardous reagents like bromine. Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。